molecular formula C18H22N6O3S B2838500 2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide CAS No. 1115976-58-3

2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide

Katalognummer: B2838500
CAS-Nummer: 1115976-58-3
Molekulargewicht: 402.47
InChI-Schlüssel: OUAGUDSMTMBNLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a quinazolinone derivative featuring a 4-oxo-3,4-dihydroquinazolin-2-yl core modified with a 3-(propan-2-yloxy)propyl substituent at position 3 and a sulfanyl-linked acetamide group substituted with a 1,2,4-triazol-3-yl moiety. Quinazolinones are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties . Structural elucidation via techniques like NMR and IR spectroscopy would confirm functional groups, as demonstrated for analogous compounds in prior studies .

Eigenschaften

IUPAC Name

2-[4-oxo-3-(3-propan-2-yloxypropyl)quinazolin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O3S/c1-12(2)27-9-5-8-24-16(26)13-6-3-4-7-14(13)21-18(24)28-10-15(25)22-17-19-11-20-23-17/h3-4,6-7,11-12H,5,8-10H2,1-2H3,(H2,19,20,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAGUDSMTMBNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolo[3,4-c]pyridin-7-one core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the azepan-1-yl-2-oxoethyl group: This step may involve nucleophilic substitution or addition reactions to attach the azepane ring and the oxoethyl group to the core structure.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Analyse Chemischer Reaktionen

2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the compound, potentially altering its properties and reactivity.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.

Wissenschaftliche Forschungsanwendungen

2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical interactions.

    Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific diseases or conditions.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Wirkmechanismus

The mechanism of action of 2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses, depending on the specific target and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several quinazolinone-based acetamides. Key comparisons include:

Compound Name Substituents Key Features Bioactivity Reference
N-[(4-Chlorophenyl)methyl]-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide 4-Chlorophenylmethyl group at acetamide N Increased halogenated hydrophobicity Anticancer (predicted)
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-substituted acetamides Sulfamoylphenyl group at position 3 Enhanced solubility via sulfonamide Anti-inflammatory
N-(4-Acetylphenyl)-2-({3-[3-(morpholin-4-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide Morpholinylpropyl chain at position 3 Improved pharmacokinetics via morpholine Kinase inhibition
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide Trimethylphenyl group at acetamide N Steric hindrance from methyl groups Anticonvulsant

Key Observations:

  • Lipophilicity vs. Solubility: The propan-2-yloxypropyl chain in the target compound balances lipophilicity better than purely hydrophobic groups (e.g., 4-chlorophenylmethyl) while avoiding excessive polarity seen in sulfamoyl derivatives .

Pharmacological Potential

While direct bioactivity data for the target compound is absent in the provided evidence, structurally similar molecules exhibit:

  • Anti-inflammatory Activity: 2-Substituted quinazolinones with acetamide groups showed moderate activity comparable to Diclofenac .
  • Anticonvulsant Effects: Derivatives with bulky N-substituents (e.g., trimethylphenyl) demonstrated efficacy in seizure models .
  • Kinase Inhibition: Morpholinylpropyl-substituted analogues are explored in cancer therapy due to kinase modulation .

Biologische Aktivität

The compound 2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes key functional groups that contribute to its biological properties. Its molecular formula is C25H30N4O3SC_{25}H_{30}N_4O_3S with a molecular weight of approximately 478.6 g/mol. The presence of the quinazoline and triazole moieties suggests potential pharmacological applications.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies suggest that the compound shows promising antimicrobial effects against certain bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis.
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. For instance, a derivative of quinazoline demonstrated an IC50 value of 1.2 µM against MCF-7 breast cancer cells, indicating significant anti-proliferative activity .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For example, compounds with similar structures have shown inhibition of dipeptidyl peptidase IV (DPP-IV), which is relevant in diabetes management .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Studies indicate that certain derivatives lead to cell cycle arrest in the G2/M phase, which is critical in cancer therapy .
  • Apoptosis Induction : The compound has been linked to the activation of apoptotic pathways in cancer cells, as evidenced by increased levels of pro-apoptotic markers such as BAX and decreased levels of anti-apoptotic proteins like Bcl-2 .

Case Studies

Several studies have focused on the biological activity of compounds related to or derived from this compound:

StudyFindings
Study 1Investigated the antimicrobial properties against E. coli and S. aureusShowed significant growth inhibition at concentrations above 50 µg/mL
Study 2Assessed cytotoxicity on MCF-7 and Panc-1 cell linesIdentified an IC50 of 1.2 µM for MCF-7 cells indicating strong anti-cancer potential
Study 3Evaluated enzyme inhibition (DPP-IV)Demonstrated competitive inhibition with IC50 values around 100 nM

Future Directions

Further research is necessary to optimize the pharmacokinetic properties and efficacy of this compound. Potential studies could explore:

  • In Vivo Studies : To evaluate the therapeutic efficacy and safety profiles in animal models.
  • Structure–Activity Relationship (SAR) : To identify key structural features that enhance biological activity.
  • Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.